2-Amino-5-(methylsulphamoyl)benzoic acid
Description
Properties
CAS No. |
29636-27-9 |
|---|---|
Molecular Formula |
C8H10N2O4S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
2-amino-5-(methylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C8H10N2O4S/c1-10-15(13,14)5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,9H2,1H3,(H,11,12) |
InChI Key |
QXUKFVKOZBAWHO-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group
The synthesis often begins with 2-aminobenzoic acid (anthranilic acid), where the amino group is protected to prevent undesired side reactions during subsequent steps. Acetylation using acetic anhydride or acetyl chloride in a basic medium (e.g., sodium hydroxide) yields 2-acetamidobenzoic acid . This step ensures the amino group remains inert during sulfonation.
Sulfonation with Chlorosulfonic Acid
The protected intermediate undergoes sulfonation using chlorosulfonic acid (ClSO₃H), a potent sulfonating agent. Under controlled conditions (6–9 hours at 0–5°C), chlorosulfonic acid introduces a sulfonyl chloride group at the fifth position, producing 2-acetamido-5-sulfonylchloridebenzoic acid . The reaction’s regioselectivity is driven by the acetamide group’s para-directing effect. A molar ratio of 1:5–8 (substrate:ClSO₃H) is typical, with excess acid ensuring complete conversion.
Amination with Methylamine
The sulfonyl chloride intermediate reacts with methylamine (CH₃NH₂) in aqueous or polar aprotic solvents (e.g., tetrahydrofuran). This step replaces the chloride with a methylsulfamoyl group, forming 2-acetamido-5-(methylsulfamoyl)benzoic acid . Stoichiometric excess of methylamine (mol ratio 1:4–6) and reflux conditions (6–9 hours) maximize yield.
Deprotection of the Amino Group
Final deprotection involves acidic hydrolysis (e.g., hydrochloric acid) to remove the acetyl group, yielding 2-amino-5-(methylsulfamoyl)benzoic acid . Reaction conditions (40°C, pH 2–3) prevent decomposition of the sulfamoyl moiety. Purification via recrystallization in ultrapure water (10:1 solvent-to-product ratio) and activated carbon decolorization achieves >99% purity.
Direct Sulfamoylation via Nucleophilic Substitution
Bromination of 2-Aminobenzoic Acid
An alternative route starts by brominating 2-aminobenzoic acid at the fifth position using bromine (Br₂) in glacial acetic acid. This yields 2-amino-5-bromobenzoic acid , with the bromine serving as a leaving group for subsequent substitution. The reaction occurs at 15°C over 1 hour, avoiding over-bromination.
Displacement with Methylsulfamoyl Anion
The brominated intermediate undergoes nucleophilic aromatic substitution with a methylsulfamoyl anion (CH₃NHSO₂⁻). Using a copper or palladium catalyst, the bromine is replaced by the sulfamoyl group under heated conditions (80–120°C). Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate this reaction, with yields dependent on catalyst loading and reaction time.
Comparative Analysis of Methodologies
The protective-group approach is favored for industrial production due to higher yields and simpler purification, while direct substitution offers shorter routes for small-scale synthesis.
Challenges and Optimization Strategies
Regioselectivity in Sulfonation
The position of the sulfamoyl group is critical. Over-sulfonation or incorrect positioning (e.g., meta substitution) can occur if reaction temperatures exceed 10°C. Slow addition of chlorosulfonic acid and strict temperature control mitigate this.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(methylsulphamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzoic acid derivatives, while reduction can regenerate the original amino compound.
Scientific Research Applications
2-Amino-5-(methylsulphamoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 2-amino-5-[(methylamino)sulfonyl]- exerts its effects involves interactions with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-5-(methylsulphamoyl)benzoic acid
- CAS Number : 90222-79-0
- Molecular Formula : C₈H₉N₂O₄S
- Molecular Weight : 215.23 g/mol
- Appearance: Not specified, but typically crystalline solid.
- Key Properties : Density (1.473 g/cm³), boiling point (~500.1°C), and flash point (256.3°C) .
Applications :
Primarily used as a pharmaceutical intermediate , particularly in synthesizing bioactive molecules targeting neurological and metabolic pathways .
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoic Acid Derivatives
Structural Implications :
- Position of Amino Group: The C2-amino group in the target compound contrasts with C3-amino derivatives (e.g., 3-Amino-5-(methylsulfonyl)benzoic acid), which may alter hydrogen bonding and biological activity .
- Functional Groups: Replacement of sulphamoyl (-SO₂NHCH₃) with sulfonic acid (-SO₃H) in 2-(Methylamino)-5-sulfobenzoic acid increases water solubility but reduces membrane permeability .
Thermal Stability :
Regulatory and Commercial Aspects
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the identity and purity of 2-Amino-5-(methylsulphamoyl)benzoic acid?
- Methodological Answer : Characterization should include high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity . Confirm structural identity via nuclear magnetic resonance (NMR) (1H/13C) and mass spectrometry (MS) for molecular weight verification (C₈H₉NO₄S, MW 215.23) . Thin-layer chromatography (TLC) using silica gel plates can monitor reaction progress, with visualization under UV or ninhydrin staining .
Q. How can researchers optimize the synthesis of this compound to improve yield?
- Methodological Answer : Key steps include:
- Catalytic hydrogenation : Use Pd/C under H₂ pressure to reduce nitro intermediates to amino groups, ensuring inert conditions to prevent side reactions .
- Sulfonylation control : Introduce methylsulfamoyl groups via sulfonic acid chlorides in anhydrous solvents (e.g., DCM) at 0–5°C to minimize hydrolysis .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors. Monitor intermediates via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) under mild heating. Solubility in aqueous acids (pH <3) increases due to protonation of the amino group, while alkaline conditions (pH >8) enhance solubility via carboxylate formation. Solubility data for structurally similar sulfonamides suggest logP ~1.5–2.0, indicating moderate lipophilicity .
Advanced Research Questions
Q. How can impurity profiles of this compound be systematically analyzed?
- Methodological Answer : Impurities (e.g., des-methyl sulfonamide, chlorinated byproducts) require HPLC-MS/MS with ion-trap detectors for structural elucidation. Compare retention times and fragmentation patterns against reference standards (e.g., EP impurity C: 2-Amino-4-chloro-5-sulphamoylbenzoic acid, CAS 3086-91-7) . Quantify using charged aerosol detection (CAD) for non-UV-absorbing impurities .
Q. What strategies mitigate degradation of this compound under thermal or photolytic stress?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, ICH guidelines):
- Thermal degradation : Store samples at 60°C for 14 days; analyze via HPLC to detect sulfonic acid derivatives or decarboxylation products.
- Photostability : Expose to UV light (ICH Q1B) and monitor for color changes or precipitate formation. Use amber glass vials and antioxidants (e.g., BHT) to stabilize .
Q. How does the sulfamoyl group influence the compound’s biological activity in pharmacological models?
- Methodological Answer : The methylsulfamoyl moiety enhances binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Test inhibitory activity via enzyme kinetics assays (IC₅₀ determination) and compare to non-sulfonylated analogs. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with catalytic zinc ions in enzyme active sites .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Critical issues include:
- Exothermic reactions : Optimize sulfonylation step using jacketed reactors with controlled cooling.
- Byproduct formation : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction endpoints.
- Crystallization scalability : Use anti-solvent addition (e.g., water into DMF) with controlled nucleation rates to ensure consistent particle size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
